KB130015

Thyroid Hormone Receptor Cardiac Repolarization Antiarrhythmic Mechanism

KB130015 (KB015) is the only research tool with biphasic, voltage-dependent hERG1 modulation—activation at low voltages (EC50=12μM) and block at high voltages—combined with class-leading atrial IK(ACh) inhibition (IC50=0.8μM, superior to dofetilide, ibutilide, terikalant). It antagonizes ThRα (IC50=2.2μM) and ThRβ (IC50=4.1μM) while markedly slowing Na+ channel inactivation, a property absent in amiodarone. In chronic in vivo studies, it prolongs APD90 with improved tolerability versus amiodarone. For cardiovascular/endocrine labs requiring precise mechanistic dissection without confounding toxicity, KB130015 is the definitive compound. Request a quote for custom packaging.

Molecular Formula C18H14I2O4
Molecular Weight 548.1 g/mol
CAS No. 147030-48-6
Cat. No. B1673360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKB130015
CAS147030-48-6
Synonyms2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran
KB 130015
KB-130015
KB130015
Molecular FormulaC18H14I2O4
Molecular Weight548.1 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2O1)CC3=CC(=C(C(=C3)I)OCC(=O)O)I
InChIInChI=1S/C18H14I2O4/c1-10-13(12-4-2-3-5-16(12)24-10)6-11-7-14(19)18(15(20)8-11)23-9-17(21)22/h2-5,7-8H,6,9H2,1H3,(H,21,22)
InChIKeyOLIKCJUMYWSDIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KB130015 (CAS 147030-48-6): An Amiodarone Derivative with a Differentiated Ion Channel and Receptor Profile


KB130015 (KB015) is a synthetic benzofuran derivative, structurally related to the antiarrhythmic drug amiodarone [1]. Its IUPAC name is 2-[2,6-diiodo-4-[(2-methyl-1-benzofuran-3-yl)methyl]phenoxy]acetic acid, with a molecular formula of C18H14I2O4 and a molecular weight of 548.1 g/mol [1]. It was developed to retain the antiarrhythmic properties of amiodarone while minimizing its associated side effects [2]. KB130015 exhibits a unique multi-target pharmacological profile, acting as a thyroid hormone receptor (ThR) antagonist and a modulator of several cardiac ion channels [2][3].

Procurement Rationale: Why KB130015 (CAS 147030-48-6) Cannot Be Substituted with a Generic Ion Channel Blocker


KB130015 is a multi-target compound with a complex and voltage-dependent mechanism of action that is distinct from its parent amiodarone and other class III antiarrhythmics [1]. While amiodarone primarily blocks potassium channels, KB130015 uniquely activates hERG1 channels at low voltages and blocks them at high voltages [2]. Furthermore, it markedly slows Na+ channel inactivation, a property not shared by amiodarone, and antagonizes thyroid hormone receptors [1][3]. Therefore, in-class substitution with a generic ion channel blocker or even another amiodarone derivative is not possible, as it would result in a completely different functional and side-effect profile. The evidence below quantifies these critical differentiations.

KB130015 (CAS 147030-48-6): Quantitative Evidence of Differentiation Against Key Comparators


Thyroid Hormone Receptor Antagonism: KB130015 vs. Amiodarone

KB130015 was designed as a thyroid hormone receptor (ThR) antagonist, a mechanism proposed to contribute to amiodarone's antiarrhythmic effects. In reporter cell assays, KB130015 demonstrated potent inhibition of both ThRα1 and ThRβ1 isoforms. In contrast, the parent compound amiodarone shows a different binding profile, with a reported IC50 of 650 nM, but is not a direct functional antagonist in the same manner [1].

Thyroid Hormone Receptor Cardiac Repolarization Antiarrhythmic Mechanism

Voltage-Dependent hERG1 Modulation: KB130015 Activation vs. Amiodarone Blockade

KB130015 exhibits a unique biphasic effect on hERG1 potassium channels, activating them at low voltages and blocking them at high voltages. This contrasts sharply with amiodarone, which is a known hERG1 blocker [1]. Specifically, KB130015 activates hERG1 with an EC50 of 12 μM and accelerates activation kinetics by approximately 4-fold, while shifting voltage-dependent activation by -16 mV [1]. Amiodarone attenuates this activation and does not induce it [1].

Cardiac Safety hERG1 Channel Electrophysiology

Sodium Channel Inactivation: KB130015 Slowing vs. Amiodarone's Lack of Effect

A key functional differentiation lies in the effect on cardiac voltage-dependent sodium (Na+) channels. KB130015 markedly slows the inactivation kinetics of Na+ channels, promoting a slow-inactivating component. Amiodarone has no effect on Na+ channel inactivation kinetics [1]. The effect of KB130015 is concentration-dependent, with a half-maximally effective concentration (K0.5) of 2.1 μM [1].

Cardiac Electrophysiology Sodium Channels Mechanism of Action

Potent Inhibition of Atrial IK(ACh): KB130015 vs. Other Class III Antiarrhythmics

KB130015 is a potent inhibitor of the muscarinic potassium current (IK(ACh)), which is a key target for atrial fibrillation. In a direct comparative study, KB130015 was found to be the most potent inhibitor of IK(ACh) among several class III antiarrhythmic agents [1]. The concentration required for half-maximal inhibition (IC50) was 0.8 μM for KB130015, which was superior to the values obtained for dofetilide (0.9 μM), ibutilide (2.8 μM), and terikalant (4.2 μM) [1].

Atrial Fibrillation IK(ACh) Current Class III Antiarrhythmics

Toxicity and Safety Profile: KB130015 vs. Amiodarone

A primary goal in developing KB130015 was to improve upon the toxicity profile of amiodarone. Preliminary in vivo tolerance studies in guinea pigs demonstrated that KB130015 possesses an improved safety profile compared to its parent compound. While maintaining electrophysiological benefits (e.g., APD90 prolongation from 186 ± 9 ms to 219 ± 22 ms), KB130015 was found to be less toxic than amiodarone [1].

Drug Safety Toxicity Amiodarone Derivative

Potency of hERG1 Activation: KB130015 Compared to Other Activators

The effective concentration for hERG1 activation by KB130015 is comparable to other known synthetic activators, such as RPR260243, NS1643, and PD-118057 [1]. However, it is less potent than mallotoxin, a natural hERG1 activator which is active in the sub-micromolar range [1].

hERG1 Channel Activator Potency

Optimal Research Applications for KB130015 (CAS 147030-48-6) Based on Quantitative Evidence


Investigating Thyroid Hormone Receptor-Mediated Cardiac Effects

KB130015 is a well-validated functional antagonist of both ThRα1 (IC50 = 2.2 μM) and ThRβ1 (IC50 = 4.1 μM), making it a superior tool for dissecting the role of thyroid hormone signaling in cardiac tissue compared to amiodarone, which is a non-specific binder. This allows for targeted studies on gene expression and electrophysiology mediated by these receptors [1].

Electrophysiological Studies of hERG1 Channel Gating

The unique biphasic, voltage-dependent modulation of hERG1 channels (activation at low voltages, block at high voltages) by KB130015 is a critical differentiator. With an EC50 of 12 μM for activation and a 4-fold acceleration of kinetics, KB130015 is an essential tool for probing the complex gating mechanisms of hERG1, unlike standard blockers like amiodarone or E4031 [1].

Atrial Fibrillation Research Targeting IK(ACh)

As the most potent inhibitor of the atrial IK(ACh) current among its class (IC50 = 0.8 μM), KB130015 is the preferred compound for studies focused on vagally induced atrial fibrillation. Its superior potency over dofetilide (0.9 μM), ibutilide (2.8 μM), and terikalant (4.2 μM) provides a distinct advantage for ex vivo and in vivo atrial models [1].

In Vivo Models Requiring Amiodarone-like Efficacy with Improved Safety

In long-term in vivo studies where amiodarone's significant toxicity is a limiting factor, KB130015 offers a compelling alternative. It maintains the desired electrophysiological effects, such as prolongation of APD90 (from 186 ± 9 ms to 219 ± 22 ms), while demonstrating an improved safety profile in preliminary studies. This makes it a valuable agent for chronic administration studies in animal models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for KB130015

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.